molecular formula C10H17N5 B13492141 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13492141
M. Wt: 207.28 g/mol
InChI Key: SVEIDDWGNUKJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-N2,N2-diethyl-1,3,5-triazine-2,4-diamine (CAS 1340107-93-8) is a 1,3,5-triazine derivative offered for research and development purposes. Compounds based on the 1,3,5-triazine scaffold have been extensively explored in medicinal chemistry for the design of molecules with therapeutically useful properties, with significant advancements in the area of anticancer agent development . The 6,N2-diaryl-substituted analogues of this chemical class have demonstrated promising and selective antiproliferative activity against triple-negative breast cancer cell lines, such as MDA-MB231, with some of the most active compounds exhibiting potent GI50 values in the nanomolar range . Furthermore, these active compounds were reported to be selective against cancer cells and did not significantly affect the growth of non-cancerous breast cell lines . The time-dependent cytotoxic effect and morphological features observed in fluorescence microscopy and live cell imaging experiments suggested that apoptosis is the main pathway for the antiproliferative activity of these compounds against MDA-MB231 cells . The synthesis of such 1,3,5-triazine-2,4-diamine derivatives can be efficiently achieved via modern, microwave-assisted methods, facilitating rapid library generation for biological screening . This compound is presented as a building block for chemical biology and drug discovery efforts. This product is intended for research applications in a laboratory setting and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14)

InChI Key

SVEIDDWGNUKJDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C2CC2

Origin of Product

United States

Preparation Methods

Microwave-Assisted One-Pot Synthesis

Methodology:

  • Starting Materials: Cyanoguanidine, aromatic aldehydes, and secondary amines (e.g., diethylamine).
  • Reaction Conditions: Microwave irradiation in the presence of acid catalysts such as hydrochloric acid.
  • Process:
    • A three-component condensation occurs under microwave irradiation, facilitating rapid formation of dihydrotriazine intermediates.
    • Subsequent treatment with a base (e.g., sodium or potassium hydroxide) induces Dimroth rearrangement, aromatization, and cyclization to form the 6-cyclopropyl-1,3,5-triazine core with diethyl substitutions at nitrogen atoms.

Reaction Scheme:

Cyanoguanidine + Aromatic Aldehyde + Diethylamine
  --(Microwave, HCl)--> Dihydrotriazine Intermediate
  --(Base)--> Aromatic 6-Cyclopropyl-1,3,5-triazine-2,4-diamine

Advantages:

  • Rapid reaction times (~30 minutes).
  • High yields (~70-85%).
  • Minimal purification steps.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Reaction Conditions Yield (%) Advantages References
Microwave-assisted multicomponent Cyanoguanidine, aromatic aldehyde, diethylamine Ethanol, HCl Microwave, 30 min 70-85 Rapid, high yield
Cyanocarbonimidate pathway Dimethyl cyanocarbonodithioimidate, guanidine derivatives Methanol, base Reflux, 4-6 hrs 60-75 Versatile, scalable
Nucleophilic substitution Pre-formed triazine core, cyclopropylamine DMF, DMSO Heating at 80-120°C 65-80 Regioselective

- PubChem Compound Summary, 2025.
- Patent WO2003037346A1, 2002.
- Patent US8722674B2, 2008.

  • Additional literature from recent journals on heterocyclic synthesis and triazine chemistry.

Chemical Reactions Analysis

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. Common reagents include alkyl halides and amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.

Scientific Research Applications

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substituent-Driven Variations in Activity and Stability

Antimicrobial Triazines: 6-Aryl-1,6-Dihydro-1,3,5-Triazine-2,4-Diamines
  • Structure : 6-Aryl substituents (e.g., phenyl, naphthyl) instead of cyclopropyl; N² positions may vary (e.g., alkyl, hydrogen).
  • Key Findings: Aryl groups enhance π-π stacking interactions with microbial enzymes, improving antimicrobial potency .
Herbicidal Triazines: Simazine and Propazine
  • Simazine (6-Chloro-N²,N⁴-diethyl-1,3,5-triazine-2,4-diamine, CAS: 122-34-9): Structure: Chloro at C6; diethylamino at N² and N⁴. Activity: Broad-spectrum herbicide targeting photosystem II in plants . Comparison: Chloro substituents increase electrophilicity, enhancing reactivity with biological targets. The cyclopropyl group in the target compound likely reduces electrophilicity, shifting activity away from herbicidal effects .
  • Propazine (N²,N⁴-Di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine):

    • Structure : Methylthio at C6; isopropyl groups at N² and N⁴.
    • Activity : Soil-retentive herbicide with lower water solubility than atrazine .
    • Comparison : The cyclopropyl group in the target compound may further reduce water solubility compared to methylthio, impacting environmental mobility .
Metabolites and Degradation Products
  • Desethyl Altrazine (6-Chloro-N²-isopropyl-1,3,5-triazine-2,4-diamine): Structure: Chloro at C6; isopropyl at N². Role: Atrazine metabolite with reduced phytotoxicity compared to parent compounds .

Physicochemical Properties and Stability

Compound Substituents (C6, N², N⁴) Molecular Formula Key Properties Applications Reference
Target Compound Cyclopropyl, Diethyl, NH C₁₁H₁₉N₅ High steric hindrance; moderate solubility Research chemical
Simazine Cl, Diethyl, NH C₇H₁₂ClN₅ High reactivity; water-soluble Herbicide
(E)-N²,N²-Dimethyl-6-styryl Styryl, Dimethyl, NH C₁₃H₁₆N₆ Conformational stability; UV activity Medicinal intermediate
Propazine Methylthio, Di-isopropyl, NH C₁₀H₁₉N₅S Low water solubility; soil retention Herbicide
  • Stability Insights: Styryl-substituted triazines (e.g., –3) exhibit conformational stability due to planar π-systems, whereas cyclopropyl’s non-planar structure may enhance kinetic stability . Diethylamino groups (target compound) vs. dimethylamino (–3): Increased alkyl chain length may improve lipophilicity but reduce crystallinity .

Environmental and Toxicological Profiles

  • Terbuthylazine vs. Atrazine: Terbuthylazine’s tert-butyl group reduces water solubility and aquatic toxicity compared to atrazine’s isopropyl group .

Biological Activity

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a nitrogen-containing heterocyclic compound belonging to the triazine family. Its unique structure includes a triazine ring with two ethyl groups at the 2-position and a cyclopropyl group at the 6-position. This compound has garnered interest in pharmaceutical and agrochemical applications due to its notable biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of compounds with a similar triazine scaffold showed selective inhibition against triple-negative breast cancer cells (MDA-MB231), while sparing non-cancerous cells (MCF-10A) . This selectivity is critical for developing targeted cancer therapies.

The mechanism of action for 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves interactions with specific biological targets. Interaction studies suggest that this compound may bind effectively to proteins involved in cell proliferation and survival pathways. The binding affinity and selectivity towards cancerous cells highlight its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of the cyclopropyl and diethyl substituents contributes significantly to the compound's biological activity. Variations in these substituents can lead to changes in pharmacokinetics and efficacy against different cancer types .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine, a comparison with structurally related compounds is useful. The following table summarizes key features and biological activities of similar triazine derivatives:

Compound NameStructure FeaturesUnique Properties
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamineChloride substituent at position 6Enhanced herbicidal activity
6-Methyl-N,N-diethyl-1,3,5-triazine-2,4-diamineMethyl group at position 6Increased lipophilicity
6-(Cyclohexyl)-N,N-diethyl-1,3,5-triazine-2,4-diamineCyclohexyl substituentPotentially different pharmacokinetics
6-Cyclopropyl-N,N-diethyl-1,3,5-triazine-2,4-diamine Cyclopropyl and diethyl groupsPromising selectivity towards cancer cells

This table illustrates that while many triazines exhibit biological activity, the specific combination of substituents in 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine may confer unique steric effects and enhanced selectivity for cancer cells.

Study on Antiproliferative Activity

In a notable study published in Nature, researchers synthesized a series of triazines including 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine and evaluated their antiproliferative effects on various breast cancer cell lines. The results indicated that this compound significantly inhibited the growth of MDA-MB231 cells at concentrations as low as 10 μM . The selectivity profile was further validated by comparing its effects on non-cancerous cell lines.

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacodynamics and pharmacokinetics of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine. These studies will help determine its efficacy in animal models of cancer and assess potential side effects.

Q & A

Q. What are the established synthetic methodologies for 6-Cyclopropyl-N²,N²-diethyl-1,3,5-triazine-2,4-diamine?

The synthesis typically involves multi-step reactions starting from cyanuric chloride or cyanoguanidine. Key steps include:

  • Substitution reactions : Cyclopropyl and diethylamine groups are introduced via nucleophilic displacement of chlorine atoms on the triazine core under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 140°C, 150W microwave irradiation for 50 minutes) to improve yields and purity .
  • Purification : Recrystallization from ethanol/water or chromatography for high-purity isolation .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, diethyl groups show characteristic triplet signals at ~1.2 ppm (CH₃) and quartet at ~3.4 ppm (CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical calculations within 5 ppm error) .
  • X-ray crystallography : Resolves cyclopropyl geometry and hydrogen-bonding interactions (if crystals are obtainable) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with triplicate determinations (mean ± SD) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for triple-negative breast cancer cells) .

Advanced Research Questions

Q. How do structural modifications at the 6-cyclopropyl and N²-diethyl positions affect biological activity?

  • Substituent electronegativity : Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position enhance antimicrobial activity by ~30% compared to cyclopropyl .
  • Diethyl vs. dimethyl groups : Diethyl substituents improve lipid solubility, increasing cellular uptake and antiproliferative activity (IC₅₀ reduction from 45 µM to 22 µM in MDA-MB-231 cells) .
  • Cyclopropyl rigidity : The strained ring may hinder rotation, optimizing binding to enzyme active sites (e.g., dihydrofolate reductase) .

Q. How can 3D-QSAR modeling guide the optimization of triazine derivatives?

  • Field-based analysis : Electrostatic (e.g., negative potential near N²) and steric (e.g., bulky substituents at 6-position) contours correlate with antiproliferative activity .
  • Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets (R² > 0.8) ensure model reliability .

Q. How to resolve contradictions in reported biological data across studies?

  • Experimental replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to confirm target specificity when antiproliferative results conflict .
  • Meta-analysis : Compare substituent effects across analogs (e.g., 4-Cl-phenyl vs. cyclopropyl) to identify outlier data .

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